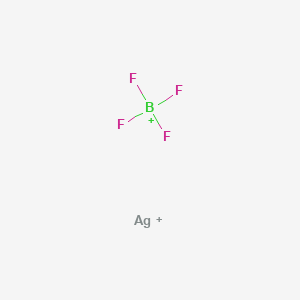
Silver;tetrafluoroboranium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silver tetrafluoroborate is an inorganic compound with the chemical formula AgBF₄. It is a white solid that dissolves in polar organic solvents as well as water. In its solid state, the silver centers are bound to fluoride. This compound is known for its use as a reagent in various chemical reactions, particularly in the field of inorganic and organometallic chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Silver tetrafluoroborate is typically prepared by the reaction between boron trifluoride and silver oxide in the presence of benzene . The reaction can be represented as follows:
BF3+Ag2O→2AgBF4
This method involves the use of boron trifluoride as a fluoroboric acid source and silver oxide as the silver source. The reaction is carried out in a suitable solvent, such as benzene, under controlled conditions to ensure the formation of silver tetrafluoroborate.
Industrial Production Methods
In industrial settings, the production of silver tetrafluoroborate may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The compound is then purified through recrystallization or other suitable methods to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Silver tetrafluoroborate undergoes various types of chemical reactions, including:
Oxidation: In dichloromethane, silver tetrafluoroborate acts as a moderately strong oxidant.
Substitution: It is commonly used to replace halide anions or ligands with the weakly coordinating tetrafluoroborate anions.
Common Reagents and Conditions
Oxidation: Dichloromethane is often used as the solvent for oxidation reactions involving silver tetrafluoroborate.
Substitution: The abstraction of halides is driven by the precipitation of the corresponding silver halide.
Activation: Various organic solvents and reagents are used depending on the specific reaction being carried out.
Major Products
The major products formed from reactions involving silver tetrafluoroborate depend on the specific reaction type. For example, in substitution reactions, the major product is typically the compound with the tetrafluoroborate anion replacing the halide or ligand.
Aplicaciones Científicas De Investigación
Silver tetrafluoroborate finds applications in various fields of scientific research, including:
Mecanismo De Acción
Silver tetrafluoroborate exerts its effects primarily through its role as a Lewis acid and oxidant. It interacts with organic halides and other compounds to facilitate various chemical reactions. The molecular targets and pathways involved depend on the specific reaction being carried out. For example, in oxidation reactions, it acts as an electron acceptor, facilitating the transfer of electrons from the substrate to the silver ion .
Comparación Con Compuestos Similares
Silver tetrafluoroborate is similar to other silver salts, such as silver hexafluorophosphate and silver perchlorate . it is unique in its ability to replace halide anions or ligands with the weakly coordinating tetrafluoroborate anions. This property makes it particularly useful in reactions where the presence of a weakly coordinating anion is desired.
List of Similar Compounds
- Silver hexafluorophosphate (AgPF₆)
- Silver perchlorate (AgClO₄)
- Silver trifluoromethanesulfonate (AgOTf)
- Silver bis(trifluoromethanesulfonyl)imide (AgNTf₂)
These compounds share similar properties and applications but differ in their specific reactivity and coordination behavior.
Propiedades
Fórmula molecular |
AgBF4+2 |
|---|---|
Peso molecular |
194.68 g/mol |
Nombre IUPAC |
silver;tetrafluoroboranium |
InChI |
InChI=1S/Ag.BF4/c;2-1(3,4)5/q2*+1 |
Clave InChI |
YTIXSHWKBXDPAF-UHFFFAOYSA-N |
SMILES canónico |
[B+](F)(F)(F)F.[Ag+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


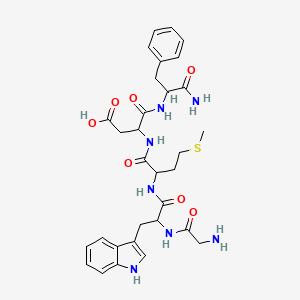
![N-(2-chloro-6-fluorophenyl)-4-[4-ethyl-3-(hydroxymethyl)-5-oxo-1,2,4-triazol-1-yl]-5-fluoro-2-(1,1,1-trifluoropropan-2-yloxy)benzamide](/img/structure/B13388291.png)
![5-(4-Methyl-2-phenylthiazol-5-yl)-3-(5-nitrofuran-2-yl)[1,2,4]oxadiazole](/img/structure/B13388293.png)
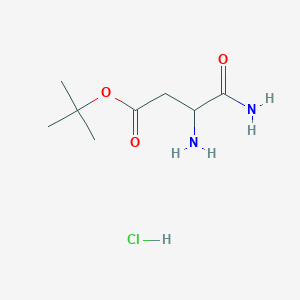
![17-(5-ethyl-6-methylhept-3-en-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol](/img/structure/B13388297.png)
![2-[2-(3,5-Dimethoxy-4-oxidanyl-phenyl)-3-[6-(hydroxymethyl)-3,4,5-tris(oxidanyl)oxan-2-yl]oxy-7-oxidanyl-chromenylium-5-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol chloride](/img/structure/B13388311.png)
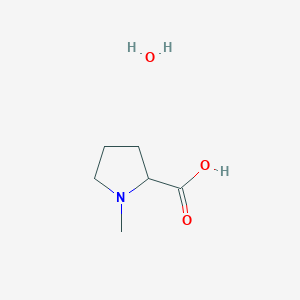
![2,3-Bis[(2-methylbenzoyl)oxy]butanedioic acid](/img/structure/B13388333.png)
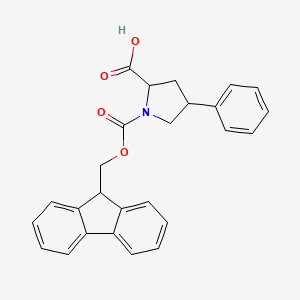
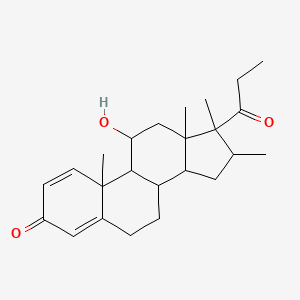
![Phlogopite (Mg3K[AlF(OH)O(SiO3)3])](/img/structure/B13388359.png)
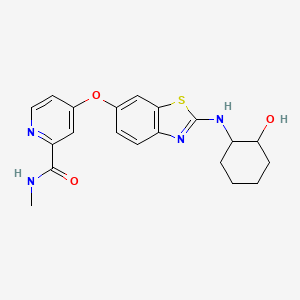
![3-(6-Methyl-2-phenyl-imidazo[1,2-a]pyridin-3-yl)acrylic acid](/img/structure/B13388371.png)
![N-[(7,18-dimethoxy-6,17,21-trimethyl-5,8,16,19-tetraoxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),17-tetraen-10-yl)methyl]-2-oxopropanamide](/img/structure/B13388383.png)
